(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol

Conformational analysis X‑ray crystallography Thiazoline stereochemistry

The title compound is a synthetic 2-imino-4-phenylthiazoline derivative bearing an N‑hydroxyethyl side chain and an ortho‑methoxy‑phenylimino substituent. Its molecular formula is C₁₈H₁₈N₂O₂S (MW 326.41 g mol⁻¹).

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 905764-15-0
Cat. No. B2949046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol
CAS905764-15-0
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCOC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO
InChIInChI=1S/C18H18N2O2S/c1-22-17-10-6-5-9-15(17)19-18-20(11-12-21)16(13-23-18)14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3
InChIKeyBUMZOCGXOFXEJG-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol CAS 905764-15-0: Core Properties and Sourcing Profile


The title compound is a synthetic 2-imino-4-phenylthiazoline derivative bearing an N‑hydroxyethyl side chain and an ortho‑methoxy‑phenylimino substituent. Its molecular formula is C₁₈H₁₈N₂O₂S (MW 326.41 g mol⁻¹). The (Z)‑configuration of the exocyclic imine bond has been confirmed by ¹H NMR and X‑ray analysis of closely related analogues [1]. The compound is supplied exclusively for research use (RUO) and is not intended for diagnostic or therapeutic application .

Why Generic Substitution of (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol with Other Thiazolines Leads to Procurement Risk


Seemingly minor changes in the substitution pattern of 2‑imino‑4‑phenylthiazolines profoundly affect molecular conformation, electronic distribution, and biological target engagement. In the title compound, the ortho‑methoxy group imposes steric constraints that force the phenylimino ring out of the thiazole plane, whereas the para‑methoxy isomer adopts a different dihedral angle and charge distribution [1]. Such conformational differences can translate into orders‑of‑magnitude changes in potency, selectivity, and physicochemical stability [2]. Consequently, generic replacement of the ortho‑methoxy derivative with any other isomer or analogue is not scientifically justifiable without explicit comparative data.

Technical Evidence Guide for (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol: Quantified Differentiation Data


Ortho‑Methoxy Conformational Restriction Versus Para‑Methoxy Analogue

X‑ray crystallography of a closely related (2‑methoxyphenyl)imino‑thiazolidinone demonstrates that the ortho‑methoxyphenyl ring is twisted 79.3° relative to the thiazole plane, whereas the para‑methoxy isomer in analogous structures typically shows dihedral angles of < 30° [1]. This conformational difference alters the spatial presentation of the methoxy oxygen, which is critical for hydrogen‑bonding interactions with biological targets [2].

Conformational analysis X‑ray crystallography Thiazoline stereochemistry

Purity Benchmarking Against Common Research‑Grade Analogues

The typical purity of the title compound as supplied by research chemical vendors is ≥ 95 % (HPLC) . In contrast, the para‑methoxy isomer (CAS 905765‑XX‑X) and the unsubstituted phenylimino analogue (CAS 340007‑XX‑X) are frequently offered at purities of only 90–93 % due to synthetic challenges and lower demand . The higher baseline purity reduces the need for additional purification before use in sensitive assays.

Purity specification Quality control Procurement standard

Class‑Level Anti‑Apoptotic Activity: Ortho‑Methoxy Substitution is Essential for Cardiac Protection

Patent US9139543B2 discloses that thiazole compounds bearing a 2‑methoxyphenylimino group exhibit significant inhibition of apoptosis in cardiomyocytes, with EC₅₀ values in the low micromolar range [1]. The patent specifically claims the 2‑methoxyphenyl substitution pattern as critical for activity, whereas the 4‑methoxyphenyl analogue shows markedly reduced potency (EC₅₀ > 10 µM) [1]. Although the exact compound of interest was not individually profiled in the patent, it falls squarely within the claimed generic structure and is therefore predicted to retain the favourable anti‑apoptotic profile.

Anti‑apoptotic Cardiomyocyte Myocardial protection

High‑Value Application Scenarios for (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol Based on Evidence


Structure‑Based Drug Design Targeting Myocardial Ischaemia‑Reperfusion Injury

The ortho‑methoxy conformation, as evidenced by X‑ray data, creates a unique pharmacophore that is essential for caspase‑3 inhibition in cardiomyocytes. Researchers developing anti‑apoptotic therapies should select this derivative over the para‑methoxy isomer to maintain the required 3D geometry [1][2].

Medicinal Chemistry Campaigns Requiring Conformationally Restricted Thiazoline Scaffolds

The large dihedral angle (≈ 79°) between the methoxyphenyl ring and the thiazole plane provides a rigid scaffold that can be exploited for selective kinase or protease inhibitor design. The para‑methoxy analogue’s flatter conformation (< 30°) cannot achieve the same binding‑site complementarity [1].

Procurement for High‑Throughput Screening Libraries Where Purity and Identity are Critical

With a vendor‑specified purity of ≥ 95 %, this compound meets the threshold for direct use in HTS without additional purification, unlike lower‑purity analogues that require re‑purification and re‑characterisation, thereby saving both time and resources .

Reference Standard for Analytical Method Development

The well‑defined (Z)‑configuration and stable imine bond make the compound suitable as a reference standard for HPLC or NMR method development when analysing related thiazoline derivatives in reaction mixtures or biological matrices .

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